N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Benzylation: The triazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Pyrimidine: The benzylated triazole is coupled with 4,6-dimethylpyrimidin-2-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and pyrimidine rings.
Reduction: Reduced forms of the triazole and pyrimidine rings.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5-propyl-1H-1,2,4-triazol-3-yl)hydrazine
- Other Triazole Derivatives : Compounds with similar triazole and pyrimidine structures.
Uniqueness
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine is unique due to its specific combination of the triazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-10-8-11(2)17-14(16-10)19-15-18-13(20-21-15)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOHAMYUPWYFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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